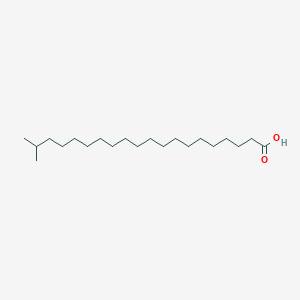

19-Methyleicosanoic acid

説明

特性

IUPAC Name |

19-methylicosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O2/c1-20(2)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21(22)23/h20H,3-19H2,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDGYZTCVQAZQFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394502 | |

| Record name | 19-Methyleicosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59708-73-5 | |

| Record name | 19-Methyleicosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 19-Methyleicosanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Methyleicosanoic acid, a branched-chain fatty acid (BCFA) belonging to the anteiso series, is a saturated fatty acid with a methyl group at the antepenultimate carbon atom. As a member of the broader class of BCFAs, it plays a role in various biological systems, particularly as a component of bacterial cell membranes where it influences membrane fluidity.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, along with relevant experimental contexts and its biosynthetic pathway.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, its properties can be understood in the context of long-chain fatty acids and its close structural analogs.

| Property | Value | Source/Comment |

| IUPAC Name | This compound | [3] |

| Synonyms | 19-Methylarachidic acid, anteiso-C21:0 | [3][4] |

| CAS Number | 59708-73-5 | [3][4] |

| Molecular Formula | C₂₁H₄₂O₂ | [3][4] |

| Molecular Weight | 326.56 g/mol | [3][4] |

| Physical State | Solid at room temperature | [4] |

| Melting Point | Not experimentally determined. The related 18-methyleicosanoic acid has a melting point of 55.6 °C.[5] | |

| Solubility | Insoluble in water.[6] Soluble in organic solvents such as DMF (50 mg/ml), DMSO (30 mg/ml), and Ethanol (10 mg/ml) (data for 18-methyleicosanoic acid).[7] | The solubility of long-chain fatty acids in aqueous solutions is generally very low.[2] |

| XLogP3 | 8.8 | [3] |

| Topological Polar Surface Area | 37.3 Ų | [3] |

| Rotatable Bond Count | 18 | [3] |

Experimental Protocols

Synthesis

The synthesis of anteiso-fatty acids typically involves the elongation of a branched-chain primer. A general approach for the synthesis of a related compound, 18-methyleicosanoic acid, starts from ω-cyclopentadecalactone, which is converted to a hydroxy ester. This is followed by oxidation to an aldehyde and subsequent chain elongation steps.[8] A similar strategy could be adapted for the synthesis of this compound.

Purification

Purification of long-chain fatty acids from complex mixtures can be achieved using several chromatographic techniques.

Solid-Phase Extraction (SPE): This method is effective for separating free fatty acids from other lipids.[9]

-

Column: Aminopropyl-silica SPE cartridge.

-

Sample Loading: The lipid extract, dissolved in a non-polar solvent like hexane, is loaded onto the column.

-

Elution:

-

Neutral lipids are eluted with a mixture of chloroform (B151607) and isopropanol.

-

Free fatty acids are then eluted with a solvent mixture containing a weak acid, such as 2% acetic acid in diethyl ether.

-

Phospholipids can be subsequently eluted with methanol.

-

-

Solvent Removal: The solvent from the collected fatty acid fraction is evaporated, typically under a stream of nitrogen.

Fractional Crystallization: This technique separates fatty acids based on differences in their melting points and solubilities in a solvent at various temperatures.[9]

Analysis

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a standard and powerful technique for the analysis of fatty acids.[10]

-

Derivatization: Fatty acids are typically converted to their more volatile methyl esters (FAMEs) prior to analysis. This is often achieved by transesterification.

-

Separation: The FAMEs are separated on a GC column, often a capillary column with a polar stationary phase.

-

Detection and Identification: The separated FAMEs are detected by a mass spectrometer. The fragmentation patterns of the resulting mass spectra are used to identify the specific fatty acids. For anteiso-fatty acids, characteristic fragment ions can help in determining the branch position.

Spectroscopic Data

Specific experimental spectra for this compound are not widely published. However, the expected spectral characteristics can be inferred from the analysis of similar long-chain anteiso-fatty acids.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of a long-chain fatty acid, the following characteristic signals are expected:[11][12]

-

A triplet around 0.88 ppm corresponding to the terminal methyl group of the main chain.

-

A doublet around 0.86 ppm for the methyl group at the antepenultimate carbon.

-

A broad multiplet around 1.25 ppm for the numerous methylene (B1212753) (-CH₂-) groups in the long alkyl chain.

-

A triplet around 2.34 ppm for the methylene group alpha to the carboxylic acid.

-

A broad singlet for the carboxylic acid proton, typically above 10 ppm, which is exchangeable with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides more detailed structural information:[13][14][15]

-

The carbonyl carbon of the carboxylic acid will appear downfield, typically in the range of 175-185 ppm.

-

The carbons of the long methylene chain will resonate in the range of 20-35 ppm.

-

The carbons near the methyl branch and the terminal end of the chain will have distinct chemical shifts that allow for the identification of the branching pattern.

-

The carbon alpha to the carbonyl group will be shifted downfield compared to the other methylene carbons.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of fatty acid methyl esters (FAMEs) provides characteristic fragmentation patterns.[16][17][18]

-

Molecular Ion (M⁺): The molecular ion peak may be weak or absent in the EI spectra of long-chain saturated FAMEs.

-

McLafferty Rearrangement: A prominent peak at m/z 74 is characteristic of straight-chain FAMEs.

-

Alpha-Cleavage: Fragmentation adjacent to the carbonyl group.

-

Hydrocarbon Fragmentation: A series of peaks separated by 14 amu (-CH₂-) corresponding to the fragmentation of the alkyl chain.

-

Branch Point Determination: The fragmentation pattern around the methyl branch can help to locate its position. For anteiso-FAMEs, specific fragment ions can be indicative of the branching at the n-2 position.

Biosynthesis of Anteiso-Fatty Acids in Bacteria

This compound, as an anteiso-fatty acid, is synthesized in bacteria through a pathway that utilizes branched-chain amino acid degradation products as primers.[1][19] The general pathway for anteiso-fatty acid biosynthesis is illustrated below.

Caption: Biosynthesis pathway of anteiso-fatty acids in bacteria.

Biological Significance

Branched-chain fatty acids are crucial components of the cell membranes of many bacteria.[1][2] They play a significant role in regulating membrane fluidity, which is essential for bacterial survival in various environments.[20] The methyl branch in anteiso-fatty acids disrupts the tight packing of the acyl chains, thereby increasing membrane fluidity, particularly at lower temperatures. This adaptation allows bacteria to maintain membrane function in cold environments. While the general roles of BCFAs are recognized, specific signaling pathways directly involving this compound have not yet been elucidated.

Conclusion

This compound is a long-chain branched fatty acid with properties that are largely inferred from its structural class. While specific experimental data remains somewhat scarce, established analytical and purification techniques for fatty acids provide a robust framework for its study. Its primary known biological significance lies in its role as a modulator of membrane fluidity in bacteria. Further research is needed to fully characterize its physical and chemical properties, delineate any specific biological activities, and explore its potential in drug development, particularly in the context of antimicrobial research where targeting fatty acid biosynthesis is a promising strategy.

References

- 1. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C21H42O2 | CID 3632876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. larodan.com [larodan.com]

- 5. researchgate.net [researchgate.net]

- 6. The role of 18-methyleicosanoic acid in the structure and formation of mammalian hair fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 18-methyleicosanoic acid CAS#: 36332-93-1 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 12. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. Preparation, Purification, and Use of Fatty Acid-containing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]

The Dawn of a Discovery: Unraveling the Presence of 19-Methyleicosanoic Acid

A seminal 1954 study by New Zealand researchers R. P. Hansen, F. B. Shorland, and N. J. Cooke, meticulously documented in the Biochemical Journal, marked the first-ever isolation and identification of 19-methyleicosanoic acid. This discovery, emerging from the detailed analysis of butterfat, expanded the known landscape of branched-chain fatty acids and laid the groundwork for future investigations into their distribution and function in biological systems.

Prior to this pivotal research, the presence of branched-chain fatty acids in natural glycerides was not widely established. The team from the Fats Research Laboratory, Department of Scientific and Industrial Research in Wellington, New Zealand, embarked on a systematic investigation of the minor fatty acid constituents of butterfat. Their work ultimately led to the successful isolation of this novel C21 iso fatty acid.

Quantitative Data Summary

The initial isolation and characterization of this compound from butterfat yielded key quantitative data, which is summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C21H42O2 | [1] |

| Molecular Weight | 326.56 g/mol | [1] |

| Melting Point | 68.5-69.0 °C | [1] |

| Source | Butterfat | [1] |

Experimental Protocols: A Step-by-Step Look at the Discovery

The isolation and identification of this compound was a multi-stage process involving meticulous chemical and physical separation techniques. The detailed methodologies employed by Hansen, Shorland, and Cooke are outlined below.

Preparation of Fatty Acid Methyl Esters

The initial step involved the conversion of the fatty acids present in butterfat into their corresponding methyl esters. This was a crucial step to enable subsequent fractional distillation.

-

Saponification: Butterfat was saponified using an alcoholic solution of potassium hydroxide.

-

Esterification: The resulting fatty acid soaps were then esterified by refluxing with methanol (B129727) containing concentrated sulfuric acid.

Fractional Distillation of Methyl Esters

The complex mixture of fatty acid methyl esters was subjected to fractional distillation under reduced pressure to separate them based on their boiling points. This process allowed for the concentration of the less abundant, higher molecular weight fatty acids.

Isolation of the C21 Fatty Acid Fraction

Through careful fractionation, the researchers were able to isolate a fraction that, based on its saponification equivalent, corresponded to methyl esters of C21 fatty acids.

Adsorption Chromatography

To further purify the C21 fraction and separate branched-chain from straight-chain fatty acids, the methyl esters were subjected to adsorption chromatography.

-

Adsorbent: Activated alumina (B75360) was used as the stationary phase.

-

Elution: The column was eluted with light petroleum, followed by a mixture of light petroleum and ether. The branched-chain esters were found to be less strongly adsorbed and were eluted first.

Saponification and Crystallization of the Free Fatty Acid

The purified methyl ester of the C21 branched-chain fatty acid was saponified to yield the free fatty acid. The free acid was then crystallized from solvents such as acetone (B3395972) and light petroleum to achieve a high degree of purity.

Structure Elucidation

The determination of the structure of the isolated C21 fatty acid as this compound was based on a combination of physical and chemical evidence:

-

Melting Point: The sharp melting point of the purified acid indicated a high degree of purity.

-

Mixed Melting Point: A mixed melting point determination with a synthetically prepared sample of this compound showed no depression, providing strong evidence for their identity.

-

X-ray Crystallography: X-ray diffraction analysis provided information on the crystal structure and long-chain spacing, which was consistent with that of a C21 iso-fatty acid.

Visualizing the Discovery Process

The logical workflow of the discovery of this compound can be visualized as a series of sequential steps, from the initial raw material to the final structural confirmation.

Workflow for the discovery of this compound.

This pioneering work by Hansen, Shorland, and Cooke not only identified a new natural product but also refined the techniques for isolating and characterizing minor fatty acid components from complex lipid mixtures. Their findings paved the way for a deeper understanding of the diversity and significance of branched-chain fatty acids in the biosphere.

References

Unlocking the Potential of 19-Methyleicosanoic Acid in Chondrosia reniformis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 19-Methyleicosanoic acid, a branched-chain fatty acid identified in the marine sponge Chondrosia reniformis. While the full biological activity and quantitative presence of this specific molecule remain areas ripe for exploration, this document synthesizes the current understanding of the lipid profile of C. reniformis and outlines the established methodologies for its analysis. This guide serves as a foundational resource for researchers investigating novel marine-derived compounds for therapeutic applications.

Chemical Profile of Chondrosia reniformis

Chondrosia reniformis is a marine demosponge known for its dense collagenous matrix and a diverse array of bioactive primary and secondary metabolites. The total lipid content of the sponge is approximately 10.0% of its dry weight. While a complete quantitative profile detailing the percentage of every fatty acid is not consistently available across studies, research has identified a complex mixture of saturated, unsaturated, and branched-chain fatty acids (BCFAs).

One study identified 57 distinct fatty acids, highlighting the chemical diversity within the sponge.[1] Another analysis focusing on different classes of fatty acids found that BCFAs can constitute a significant portion of the total fatty acid profile.[2]

Table 1: Fatty Acid Classes Identified in Chondrosia reniformis

| Fatty Acid Class | Average Expressed Content (%) | Key Examples Identified in C. reniformis |

| Branched-Chain Fatty Acids (BCFAs) | 47.54 | i-C16:0, a-C15:0, i-C15:0, a-C16:0, i-C17:0, this compound |

| Monounsaturated Fatty Acids (MUFAs) | 28.49 | C18:1ω9 |

| Odd-Chain Fatty Acids (OCFAs) | 26.93 | C19:1ω9, C17:1ω7, C15:0, C17:0 |

| Saturated Fatty Acids (SFAs) | 22.16 | C16:0, C18:0 |

| Polyunsaturated Fatty Acids (PUFAs) | 3.58 | C18:1ω9 |

| Cyclic Chain Fatty Acids (CCFAs) | 0.41 | Benzene-butanoic acid |

Data synthesized from a study on the chemical profile of C. reniformis. Note that this compound is a C21 branched-chain fatty acid, but its specific percentage was not detailed in this analysis.[2]

Experimental Protocols

The isolation and analysis of this compound from Chondrosia reniformis involves a multi-step process encompassing sample preparation, lipid extraction, derivatization, and chromatographic analysis.

General Experimental Workflow

The following diagram illustrates the typical workflow for the analysis of fatty acids from a marine sponge.

Detailed Methodology: Lipid Extraction and FAMEs Preparation

This protocol is a synthesis of established methods for lipid analysis from marine invertebrates.

1. Sample Preparation:

- Collect sponge samples and transport them to the laboratory in seawater.

- Thoroughly wash the samples with distilled water to remove debris and salts.

- Freeze-dry the clean sponge material to remove water content completely.

- Grind the lyophilized tissue into a fine, homogenous powder.

2. Total Lipid Extraction (Modified Bligh-Dyer Method):

- To a known weight of powdered sponge tissue (e.g., 10 g), add a chloroform (B151607) and methanol (B129727) solution (2:1 v/v).

- Homogenize the mixture thoroughly using a blender or sonicator.

- Filter the homogenate to remove solid residues.

- Add an equal volume of water to the filtrate to induce phase separation.

- After vigorous mixing and centrifugation, two layers will form. The lower chloroform layer contains the total lipids.

- Carefully collect the lower layer and evaporate the solvent under reduced pressure to yield the total lipid extract. The yield is typically around 10.0% of the initial dry weight.

3. Transesterification to Fatty Acid Methyl Esters (FAMEs):

- Redissolve the dried lipid extract in a known volume of a solvent like hexane (B92381).

- Add a solution of sodium hydroxide (B78521) in anhydrous methanol (e.g., 1 mL of 0.5 M NaOH in methanol). This acts as a catalyst for base-catalyzed transesterification.

- Alternatively, use a boron trifluoride-methanol (BF3) solution.

- Heat the mixture in a sealed vial (e.g., at 70°C for 60 minutes) to convert the fatty acids into their more volatile methyl esters (FAMEs).

- After cooling, add water and hexane. The upper hexane layer containing the FAMEs is collected for analysis.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

- Inject the FAMEs solution into a gas chromatograph equipped with a suitable capillary column (e.g., a wax-type column).

- Use a temperature program to separate the different FAMEs based on their boiling points and polarity. A typical program might start at 100°C and ramp up to 230-250°C.

- The separated compounds are then introduced into a mass spectrometer, which fragments the molecules and provides a mass spectrum.

- Identify individual FAMEs, including 19-methyl-eicosanoate, by comparing their retention times and mass spectra to known standards and reference libraries (e.g., NIST).

- Quantify the fatty acids by comparing the peak areas to that of an internal standard (e.g., nonadecanoic acid, C19:0) added at the beginning of the extraction process.

Biological Activity and Potential Signaling Pathways

The specific biological activities of this compound have not been extensively studied. However, extracts from C. reniformis have demonstrated cytotoxic effects, though these have been attributed to other compounds like the protein chondrosin rather than its fatty acids.[3]

Fatty acids, in general, are known to possess a wide range of biological activities, including anti-inflammatory, antibacterial, and cytotoxic effects. Branched-chain fatty acids, in particular, are integral components of cell membranes and can influence their fluidity and function.

Potential Anti-Inflammatory Mechanism

Many fatty acids exert anti-inflammatory effects by modulating the arachidonic acid (AA) cascade. They can act as competitive inhibitors for enzymes like cyclooxygenase (COX-1 and COX-2), which are responsible for converting AA into pro-inflammatory prostaglandins. While not confirmed for this compound, this represents a plausible mechanism of action that warrants investigation.

The diagram below illustrates this hypothetical signaling pathway.

References

The Biological Significance of Iso-Fatty Acids: A Technical Guide for Researchers and Drug Development Professionals

December 2025

Abstract

Iso- and anteiso-branched-chain fatty acids (BCFAs) are a unique class of lipids characterized by a methyl group at the penultimate (iso) or antepenultimate (anteiso) carbon of the acyl chain. While extensively studied in prokaryotes for their crucial role in maintaining cell membrane fluidity and integrity, their biological significance in eukaryotes, particularly in mammals, is an expanding area of research. This technical guide provides an in-depth exploration of the core biological roles of iso-fatty acids, their involvement in cellular signaling, their potential as disease biomarkers, and their relevance in drug development. We present a comprehensive overview of current knowledge, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction to Iso-Fatty Acids

Iso-fatty acids are primarily saturated fatty acids distinguished by a methyl branch at the iso position. This structural feature imparts distinct physicochemical properties compared to their straight-chain counterparts, influencing their packing in biological membranes and their interaction with cellular machinery. In bacteria, iso- and anteiso-fatty acids are major components of membrane phospholipids (B1166683) and are essential for adapting to environmental stressors such as temperature fluctuations.[1][2] Their presence and relative abundance are also utilized as chemotaxonomic markers for bacterial identification.[2]

In mammals, iso-fatty acids are found in various tissues and fluids, including the skin, adipose tissue, and breast milk.[3] While present in lower concentrations than straight-chain fatty acids, emerging evidence suggests they are not merely passive structural components but active participants in cellular processes, including gene expression and inflammation.[3][4]

Role in Membrane Structure and Function

The primary and most well-understood function of iso-fatty acids, particularly in bacteria, is the regulation of membrane fluidity. The methyl branch in iso- and anteiso-fatty acids disrupts the tight packing of acyl chains in the lipid bilayer, thereby increasing membrane fluidity.[4] This is critical for maintaining membrane function at low temperatures.

Anteiso-fatty acids are generally more effective at increasing membrane fluidity than their iso-counterparts due to the position of the methyl group causing a greater disruption in acyl chain packing.[4]

Table 1: Quantitative Data on the Effect of Iso- and Anteiso-BCFA Enrichment on Membrane Fluidity in Bacillus subtilis

| Fatty Acid Enrichment | Predominant BCFA Type | DPH Anisotropy (Arbitrary Units) | Implied Membrane Fluidity |

| Wild Type | Mix of iso- and anteiso- | ~0.245 | Normal |

| Iso-BCFA Enriched | ~77% iso-BCFAs | ~0.250 | Lower |

| Anteiso-BCFA Enriched | ~77% anteiso-BCFAs | ~0.235 | Higher |

Note: Lower Diphenylhexatriene (DPH) anisotropy values indicate higher membrane fluidity.[4]

Involvement in Cellular Signaling

While research into the specific signaling roles of iso-fatty acids in mammals is ongoing, studies on fatty acids as a broader class provide a framework for their potential mechanisms of action. Fatty acids can act as signaling molecules by directly binding to and modulating the activity of intracellular proteins, including nuclear receptors and protein kinases.[5][6][7]

Nuclear Receptor Activation

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that are key regulators of lipid and glucose metabolism.[1][8] Various fatty acids have been identified as natural ligands for PPARs.[1][9][10] While direct binding studies for iso-fatty acids are limited, their structural similarity to other known fatty acid ligands suggests they may also function as PPAR modulators.

Protein Kinase C (PKC) Modulation

Protein Kinase C (PKC) is a family of serine/threonine kinases involved in a multitude of cellular signaling pathways.[11] Certain unsaturated fatty acids have been shown to directly activate PKC isoforms, often synergistically with diacylglycerol (DAG).[12][13][14] This activation is often dependent on the presence of a cis double bond.[13] Although most iso-fatty acids are saturated, their branched structure could potentially influence the lipid microenvironment of the cell membrane, indirectly affecting PKC activation. Further research is needed to elucidate the specific interactions between iso-fatty acids and PKC isoforms.

Below is a generalized signaling pathway for PKC activation by fatty acids.

Differential Effects on Gene Expression

Recent studies have indicated that iso- and anteiso-BCFAs can have distinct effects on the expression of genes involved in lipid metabolism and inflammation.

Table 2: Summary of Gene Expression Changes in HepG2 Human Hepatocyte Cells in Response to Iso- and Anteiso-BCFA Treatment

| Gene | Function | Effect of Iso-BCFA (14-methylpentadecanoic acid) | Effect of Anteiso-BCFA (12-methyltetradecanoic acid) |

| FASN | Fatty Acid Synthesis | Decrease | Increase |

| SREBP1 | Regulation of Lipid Metabolism | Decrease | No significant change |

| CRP | Inflammatory Marker | Decrease | Increase |

| IL-6 | Inflammatory Marker | Decrease | Increase |

Data adapted from a comparative analysis of the biological activities of iso- and anteiso-branched-chain fatty acids.[4]

Iso-Fatty Acids as Biomarkers

The unique origin and metabolic pathways of iso-fatty acids make them potential biomarkers for various physiological and pathological conditions.

-

Dietary Intake: The presence of certain odd-chain and branched-chain fatty acids in blood and adipose tissue can serve as biomarkers for the consumption of dairy and ruminant fats.[15]

-

Disease States: Altered levels of specific fatty acids, including branched-chain fatty acids, have been associated with metabolic diseases and cancer.[16][17][18][19] For instance, differences in the fatty acid profiles of normal and malignant cell lines have been observed.[20] However, more research is needed to establish iso-fatty acids as specific and reliable biomarkers for these conditions.

Relevance in Drug Development

The distinct properties of iso-fatty acids present several opportunities in the field of drug development:

-

Drug Delivery: The incorporation of fatty acids into drug delivery systems can enhance the solubility and bioavailability of poorly water-soluble drugs. The unique packing properties of iso-fatty acids could be exploited to create novel lipid-based drug carriers with specific release characteristics.

-

Therapeutic Agents: As signaling molecules, iso-fatty acids or their derivatives could be developed as therapeutic agents to modulate the activity of targets like PPARs and PKC. Understanding their specific interactions with these proteins is a critical first step.

Experimental Protocols

Extraction and Analysis of Branched-Chain Fatty Acids from Biological Samples

This protocol provides a general framework for the extraction and analysis of BCFAs from various biological matrices using gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Sample (e.g., cell pellet, tissue homogenate, plasma)

-

Internal standard (e.g., a non-naturally occurring BCFA)

-

Chloroform:Methanol (2:1, v/v)

-

0.9% NaCl solution

-

BF3-methanol or HCl-methanol

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column

Procedure:

-

Lipid Extraction (Folch Method):

-

Homogenize the sample in chloroform:methanol (2:1, v/v).

-

Add the internal standard.

-

Vortex thoroughly and allow for phase separation.

-

Collect the lower organic phase containing the lipids.

-

Wash the organic phase with 0.9% NaCl solution.

-

Collect the lower organic phase and dry it under a stream of nitrogen.

-

-

Transesterification to Fatty Acid Methyl Esters (FAMEs):

-

Add BF3-methanol or HCl-methanol to the dried lipid extract.

-

Heat at 100°C for 1 hour to convert fatty acids to their methyl esters.

-

After cooling, add water and hexane to extract the FAMEs.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Inject the FAMEs onto the GC-MS system.

-

Use a temperature gradient program to separate the FAMEs based on their boiling points and polarity.

-

Identify the iso- and anteiso-fatty acid FAMEs based on their retention times and mass spectra compared to known standards.

-

Quantify the BCFAs relative to the internal standard.

-

Below is a workflow diagram for this experimental protocol.

Conclusion and Future Directions

Iso-fatty acids are a fascinating and increasingly important class of lipids. While their role in bacterial membrane physiology is well-established, their significance in mammalian biology is a rapidly evolving field. The evidence presented in this guide highlights their potential as modulators of cellular signaling and as biomarkers for health and disease. For researchers and professionals in drug development, a deeper understanding of the unique properties and biological activities of iso-fatty acids opens up new avenues for therapeutic intervention and diagnostic development.

Future research should focus on:

-

Elucidating the specific molecular targets of iso- and anteiso-fatty acids in mammalian cells.

-

Conducting comprehensive quantitative profiling of these fatty acids in various human tissues under different physiological and pathological states.

-

Investigating the therapeutic potential of synthetic iso-fatty acid analogues in metabolic and inflammatory diseases.

By continuing to unravel the complexities of iso-fatty acid biology, the scientific community can harness their unique characteristics for the advancement of human health.

References

- 1. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Fatty acids and cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fatty acids in cell signaling: historical perspective and future outlook - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fatty acids in cell signalling: modulation by lipid binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PPARs: transcriptional effectors of fatty acids and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reactome | Fatty acid ligands activate PPARA [reactome.org]

- 10. Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CARDIAC ACTIONS OF PROTEIN KINASE C ISOFORMS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. Protein kinase C activation by cis-fatty acid in the absence of Ca2+ and phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synergistic activation of type III protein kinase C by cis-fatty acid and diacylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. Frontiers | Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review [frontiersin.org]

- 17. Fatty Acid Metabolism and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Biomarkers of fatty acid exposure and breast cancer risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cell membrane fatty acid composition differs between normal and malignant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Branched-Chain Fatty Acids in Bacterial Membranes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role branched-chain fatty acids (BCFAs) play in the structure, function, and adaptability of bacterial membranes. The content herein is curated for researchers, scientists, and professionals in drug development seeking a deeper understanding of bacterial lipid physiology.

Introduction to Branched-Chain Fatty Acids in Bacteria

Branched-chain fatty acids are key components of the cell membranes of many bacterial species, particularly Gram-positive bacteria.[1] These aliphatic carboxylic acids are characterized by one or more methyl groups on the carbon chain. The two primary families of BCFAs are the iso-series, with a methyl branch on the penultimate carbon, and the anteiso-series, with a methyl branch on the antepenultimate carbon from the methyl end.

The presence and relative abundance of BCFAs, especially the ratio of iso to anteiso forms, are crucial for maintaining optimal membrane fluidity, a property essential for various cellular processes. This includes nutrient transport, protein function, and resistance to environmental stresses. Bacteria adeptly modulate their membrane BCFA composition to adapt to changing environmental conditions, such as temperature fluctuations.

Biosynthesis of Branched-Chain Fatty Acids

The synthesis of BCFAs in bacteria diverges from that of straight-chain fatty acids at the initial priming step. While straight-chain fatty acid synthesis is typically initiated with acetyl-CoA, BCFA synthesis utilizes branched-chain short-chain acyl-CoAs as primers. These primers are derived from the degradation of branched-chain amino acids: valine, leucine (B10760876), and isoleucine.

The key steps in BCFA biosynthesis are:

-

Primer Generation: Branched-chain amino acids are converted to their corresponding α-keto acids.

-

Decarboxylation: These α-keto acids are then decarboxylated to form branched-chain acyl-CoA primers. For example, isoleucine gives rise to 2-methylbutyryl-CoA, a precursor for anteiso-BCFAs, while leucine and valine lead to precursors for iso-BCFAs.

-

Elongation: The branched-chain acyl-CoA primers are subsequently elongated by the fatty acid synthase (FASII) system, which sequentially adds two-carbon units from malonyl-CoA.

Role of BCFAs in Modulating Membrane Fluidity

Membrane fluidity is a critical parameter for bacterial survival, and BCFAs are primary regulators of this property. The methyl branches of BCFAs disrupt the ordered packing of the acyl chains in the lipid bilayer, thereby increasing membrane fluidity and lowering the phase transition temperature.

Anteiso vs. iso BCFAs: Anteiso-BCFAs are more effective at increasing membrane fluidity than their iso counterparts. The placement of the methyl group on the antepenultimate carbon in anteiso-BCFAs introduces a greater steric hindrance, leading to a more disordered and fluid membrane state. This is a key mechanism for bacteria to adapt to cold temperatures. For instance, Listeria monocytogenes increases its proportion of anteiso-fatty acids to maintain membrane function at low temperatures.[2]

Quantitative Data on BCFA Composition and Membrane Properties

The following tables summarize quantitative data from various studies on the effects of BCFAs on bacterial membrane composition and physical properties.

Table 1: Fatty Acid Composition in Bacillus subtilis at Different Growth Temperatures

| Fatty Acid | Composition at 20°C (%) | Composition at 37°C (%) |

| iso-C14:0 | 2.5 | 4.9 |

| iso-C15:0 | 20.9 | 34.5 |

| anteiso-C15:0 | 50.3 | 28.7 |

| iso-C16:0 | 4.3 | 5.8 |

| iso-C17:0 | 6.5 | 9.8 |

| anteiso-C17:0 | 11.8 | 8.1 |

| n-C16:0 | 3.7 | 8.2 |

| anteiso/iso Ratio | 1.7 | 0.7 |

Data compiled from studies on Bacillus subtilis.

Table 2: Membrane Fluidity in Bacterial Membranes with Varied BCFA Content

| Bacterial Strain / Condition | Measurement Technique | Parameter | Value | Interpretation |

| Bacillus subtilis (WT) | DPH Anisotropy | Anisotropy (r) | ~0.250 | Baseline Fluidity |

| B. subtilis (anteiso-enriched) | DPH Anisotropy | Anisotropy (r) | ~0.235 | Higher Fluidity |

| B. subtilis (iso-enriched) | DPH Anisotropy | Anisotropy (r) | ~0.260 | Lower Fluidity |

| Listeria monocytogenes (30°C grown) | TMA-DPH Anisotropy | Anisotropy (r) | ~0.20 | Higher Fluidity |

| Listeria monocytogenes (6°C grown) | TMA-DPH Anisotropy | Anisotropy (r) | ~0.15 | Even Higher Fluidity |

| Bacillus subtilis (WT) | Laurdan GP | GP value | ~0.35 | Baseline Fluidity |

| B. subtilis (BCFA-depleted) | Laurdan GP | GP value | ~0.55 | Lower Fluidity |

Note: Lower DPH/TMA-DPH anisotropy and Laurdan GP values indicate higher membrane fluidity.[3]

Table 3: Effect of BCFAs on Membrane Physical Properties from Molecular Dynamics Simulations

| Membrane Composition | Bilayer Thickness (Å) | Area per Lipid (Ų) |

| High Straight-Chain Fatty Acids | ~40 | ~60 |

| High Branched-Chain Fatty Acids | ~35 | ~70 |

Data generalized from molecular dynamics simulation studies.[4]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

This protocol outlines the steps for the extraction, derivatization, and analysis of fatty acids from bacterial cells.

-

Cell Harvesting and Lysis:

-

Grow bacterial cultures to the desired growth phase.

-

Harvest cells by centrifugation.

-

Wash the cell pellet with a suitable buffer.

-

Lyse the cells using an appropriate method (e.g., saponification).

-

-

Saponification and Methylation:

-

Resuspend the cell pellet in a saponification reagent (e.g., NaOH in methanol).

-

Incubate at a high temperature (e.g., 100°C) to release fatty acids.

-

Neutralize the mixture and add a methylation reagent (e.g., HCl in methanol).

-

Incubate to convert fatty acids to their methyl esters (FAMEs).

-

-

Extraction:

-

Add an organic solvent (e.g., hexane:methyl tert-butyl ether) to extract the FAMEs.

-

Separate the organic phase containing the FAMEs.

-

-

Gas Chromatography Analysis:

-

Inject the extracted FAMEs into a gas chromatograph equipped with a flame ionization detector (FID).

-

Use a suitable capillary column for separation of FAMEs.

-

Identify and quantify the fatty acids based on their retention times and peak areas compared to known standards.

-

This protocol describes the use of the fluorescent probe Laurdan to assess membrane fluidity.

-

Cell Preparation and Staining:

-

Grow and harvest bacterial cells as described previously.

-

Resuspend the cells in a suitable buffer.

-

Add Laurdan to the cell suspension and incubate to allow the probe to incorporate into the membrane.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at two emission wavelengths (typically 440 nm and 490 nm) with an excitation wavelength of 350 nm using a fluorescence spectrophotometer or plate reader.

-

-

Calculation of Generalized Polarization (GP):

This protocol provides a general method for determining changes in bacterial membrane permeability.

-

Cell Preparation:

-

Prepare a suspension of bacterial cells in a suitable buffer.

-

-

Probe Incubation:

-

Add a fluorescent probe that is sensitive to membrane permeability (e.g., propidium (B1200493) iodide for inner membrane, N-phenyl-1-naphthylamine for outer membrane).

-

Incubate the cells with the probe.

-

-

Induction of Permeability Change:

-

Treat the cells with the agent of interest (e.g., a potential antimicrobial compound).

-

-

Fluorescence Measurement:

-

Monitor the change in fluorescence over time. An increase in fluorescence of a probe that is excluded from intact cells indicates an increase in membrane permeability.

-

BCFAs and Bacterial Stress Response

The ability to remodel membrane fatty acid composition is a key strategy for bacterial survival under various stress conditions.

-

Cold Stress: As previously mentioned, bacteria increase the proportion of anteiso-BCFAs to counteract the ordering effect of low temperatures on the membrane lipids. This "homeoviscous adaptation" ensures that the membrane remains in a fluid state, which is essential for cellular function.[2]

-

Other Stresses: Changes in BCFA composition have also been implicated in the response to other stresses, such as changes in pH and exposure to antimicrobial agents. A more fluid membrane may enhance tolerance to certain membrane-disrupting compounds.

Conclusion and Future Directions

Branched-chain fatty acids are integral to the physiology of many bacteria, playing a central role in the dynamic regulation of membrane fluidity. The balance between iso and anteiso BCFAs is a critical determinant of a bacterium's ability to adapt to environmental challenges. A thorough understanding of BCFA biosynthesis and its impact on membrane properties is therefore of great interest for the development of novel antimicrobial strategies that target bacterial membrane integrity.

Future research in this area may focus on:

-

The intricate regulatory networks that control BCFA biosynthesis in response to environmental cues.

-

The specific interactions between BCFAs and membrane proteins, and how these interactions influence protein function.

-

The potential for targeting BCFA synthesis pathways for the development of new antibiotics.

By continuing to unravel the complexities of bacterial membrane lipidomics, the scientific community can pave the way for innovative approaches to combat bacterial infections and harness the metabolic capabilities of microorganisms.

References

- 1. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Lipid phase separation impairs membrane thickness sensing by the Bacillus subtilis sensor kinase DesK - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Genesis of a Signature Lipid: An In-depth Technical Guide to the Biosynthesis of 19-Methyleicosanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathway of 19-methyleicosanoic acid, an iso-branched-chain fatty acid. The document details the enzymatic cascade, substrate flow, and regulatory aspects of its synthesis, presenting quantitative data in a structured format, outlining key experimental protocols, and visualizing the intricate molecular processes.

Introduction to this compound

This compound is a 21-carbon, saturated fatty acid with a methyl group at the 19th carbon position, classifying it as an iso-fatty acid. Unlike the more extensively studied tuberculostearic acid (10-methyloctadecanoic acid), which is synthesized via the methylation of a pre-existing fatty acid, this compound is built from the ground up through the fatty acid synthase (FAS) pathway, utilizing a specific branched-chain primer. Iso- and anteiso-branched-chain fatty acids are crucial components of the cell membranes of many bacteria, where they play a vital role in maintaining membrane fluidity.[1][2] The presence and relative abundance of specific branched-chain fatty acids can also serve as a taxonomic marker for certain bacterial species.[2]

The Biosynthetic Pathway of this compound

The synthesis of this compound is a multi-step process that can be divided into two main stages: the formation of the iso-C5 primer, isovaleryl-CoA, and the subsequent elongation by the fatty acid synthase (FAS) system.

Stage 1: Primer Formation - The Leucine (B10760876) Catabolic Pathway

The journey to this compound begins with the branched-chain amino acid, L-leucine. Through a series of enzymatic reactions, L-leucine is converted into isovaleryl-CoA, the primer molecule that provides the characteristic iso-branching.[1][3]

The key steps in this conversion are:

-

Transamination: L-leucine is converted to α-ketoisocaproate by a branched-chain amino acid aminotransferase.

-

Oxidative Decarboxylation: The branched-chain α-keto acid dehydrogenase (BCKDH) complex, a multi-enzyme complex analogous to the pyruvate (B1213749) dehydrogenase complex, catalyzes the oxidative decarboxylation of α-ketoisocaproate to isovaleryl-CoA.[4]

In some bacteria, such as myxobacteria, an alternative pathway for isovaleryl-CoA synthesis exists, branching from the mevalonate (B85504) pathway, particularly when the leucine degradation pathway is impaired.[5]

Stage 2: Elongation by the Fatty Acid Synthase (FAS) System

Once formed, isovaleryl-CoA enters the fatty acid synthesis cycle as a primer. The elongation of the fatty acid chain is carried out by the fatty acid synthase (FAS) system, which iteratively adds two-carbon units derived from malonyl-CoA. The specificity of the β-ketoacyl-acyl carrier protein synthase III (FabH) for branched-chain acyl-CoAs is a determining factor in the initiation of branched-chain fatty acid biosynthesis.[6]

The elongation cycle consists of four recurring reactions:

-

Condensation: The acyl group (initially isovaleryl-) is condensed with a malonyl group from malonyl-acyl carrier protein (ACP), catalyzed by a β-ketoacyl-ACP synthase.

-

Reduction: The resulting β-ketoacyl-ACP is reduced to a β-hydroxyacyl-ACP by a β-ketoacyl-ACP reductase, utilizing NADPH as the reducing agent.

-

Dehydration: A dehydratase removes a molecule of water to form an enoyl-ACP.

-

Reduction: The enoyl-ACP is reduced by an enoyl-ACP reductase, again using NADPH, to yield a saturated acyl-ACP, which is now two carbons longer.

This cycle is repeated eight times, with each cycle adding two carbons from malonyl-CoA, to ultimately produce the 21-carbon chain of 19-methyleicosanoyl-ACP. Finally, a thioesterase cleaves the fatty acid from the ACP, releasing free this compound.

Visualization of the Biosynthetic Pathway

The following diagrams illustrate the key stages in the biosynthesis of this compound.

References

- 1. Isovaleryl-CoA - Wikipedia [en.wikipedia.org]

- 2. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The AibR-isovaleryl coenzyme A regulator and its DNA binding site – a model for the regulation of alternative de novo isovaleryl coenzyme A biosynthesis in Myxococcus xanthus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A biosynthetic pathway to isovaleryl-CoA in myxobacteria: the involvement of the mevalonate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

physical properties of long-chain branched fatty acids

An In-depth Technical Guide on the Physical Properties of Long-Chain Branched Fatty Acids

Introduction

Long-chain fatty acids (LCFAs) are carboxylic acids with aliphatic tails of 13 to 20 carbon atoms.[1] When this carbon chain includes one or more alkyl branches, they are classified as long-chain branched fatty acids (LCBFAs). These branches, typically methyl groups, are most commonly found at the penultimate (iso) or antepenultimate (anteiso) carbon atom from the methyl end of the chain. The presence, position, and number of these branches introduce significant alterations to the physicochemical properties of the fatty acids compared to their straight-chain counterparts. This guide provides a detailed overview of the key physical properties of LCBFAs, the experimental methodologies used to determine these properties, and the underlying structure-property relationships.

Core Physical Properties of Long-Chain Branched Fatty Acids

The introduction of methyl branches disrupts the highly ordered, compact packing that is characteristic of straight-chain saturated fatty acids. This disruption of van der Waals forces is a primary determinant of the physical properties of LCBFAs, generally leading to lower melting points and altered solubility and viscosity.

Melting Point

The melting point is a critical physical property, particularly for applications in food science, cosmetics, and drug delivery, as it influences the texture, stability, and phase behavior of lipid-based formulations. Branching significantly lowers the melting point compared to a straight-chain fatty acid of the same carbon number because the methyl group hinders efficient crystal lattice packing.[2][3]

Differential Scanning Calorimetry (DSC) is the standard technique for accurately determining the melting points and other thermal transitions of fatty acids.[4] It measures the heat flow required to raise the temperature of a sample compared to a reference.[5] The melting point is typically reported as the peak temperature of the melting endotherm.

Table 1: Melting Points of Selected Long-Chain Branched Fatty Acids

| Fatty Acid Name | Abbreviation | Total Carbons | Structure | Melting Point (°C) |

|---|---|---|---|---|

| 13-Methyltetradecanoic Acid | iso-C15:0 | 15 | iso | 52.5–53 |

| 12-Methyltetradecanoic Acid | anteiso-C15:0 | 15 | anteiso | 25.5 |

| 15-Methylhexadecanoic Acid | iso-C17:0 | 17 | iso | 60.5-61.0 |

| 14-Methylhexadecanoic Acid | anteiso-C17:0 | 17 | anteiso | 38.5-39.0 |

| 17-Methyloctadecanoic Acid | iso-C19:0 | 19 | iso | 67.5-68.0 |

| 16-Methyloctadecanoic Acid | anteiso-C19:0 | 19 | anteiso | 49.5-50.0 |

(Data sourced from literature reports utilizing Differential Scanning Calorimetry)[4]

As seen in the table, anteiso fatty acids consistently exhibit lower melting points than their iso isomers with the same number of carbon atoms. This is because the branch in the anteiso position creates a more significant disruption to the crystal packing.

Boiling Point

Long-chain fatty acids, both branched and unbranched, have very high boiling points and low vapor pressures due to their high molecular weight and intermolecular forces.[6][7] Boiling points generally increase with chain length.[8] However, increased branching tends to decrease the boiling point for isomers of a given chain length. This is attributed to a reduction in the molecule's surface area, which diminishes the strength of London dispersion forces between molecules.[9] Precise measurement is often difficult as these molecules may decompose at the high temperatures required for boiling at atmospheric pressure.

Solubility

The solubility of fatty acids is dictated by the balance between the hydrophilic carboxyl head group and the hydrophobic alkyl tail. Fatty acids are generally soluble in nonpolar organic solvents and have very limited solubility in water.[8][10] This water insolubility increases with the length of the hydrocarbon chain.[11]

While specific quantitative data for LCBFA solubility is sparse, the general principles of fatty acid solubility apply. The introduction of branching can slightly increase solubility in certain solvents compared to their linear counterparts by reducing the efficiency of crystal packing, which can make the solid solute easier to solvate.

Viscosity

Viscosity, a measure of a fluid's resistance to flow, is a crucial parameter in lubricant and cosmetic formulations. For fatty acids, viscosity is influenced by chain length, saturation, and branching. A 2022 study using resonance shear measurements investigated the viscosity of two C18 branched-chain fatty acids (isostearic acid and isostearic acid T) under nanoconfinement between mica surfaces.[12] The study found that under these conditions, the bulky methyl-substituted side chain of isostearic acid helped preserve fluid-like properties by preventing molecular ordering, resulting in lower viscosity compared to isostearic acid T at higher loads.[12] This highlights the complex interplay between molecular structure and the physical environment in determining bulk properties. In general, factors that increase intermolecular forces, such as longer chain length, will increase viscosity.[13]

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Melting Point Determination

Principle: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[5] Endothermic and exothermic events, such as melting or crystallization, are detected as deviations from the baseline heat flow.

Methodology:

-

Sample Preparation: A small, precisely weighed amount of the fatty acid sample (typically 1-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as the reference.

-

Instrumentation: The sample and reference pans are placed in the DSC cell.

-

Thermal Program: The cell is subjected to a controlled temperature program. A typical program for melting point analysis involves cooling the sample to a low temperature (e.g., -50 °C) to ensure complete crystallization, holding it isothermally, and then heating at a constant rate (e.g., 5-10 °C/min) through the melting transition.

-

Data Acquisition: The differential heat flow into the sample is recorded as a function of temperature, generating a thermogram.

-

Data Analysis: The melting point is determined from the thermogram, usually as the peak temperature of the melting endotherm. The onset temperature and the enthalpy of fusion (the area under the peak) can also be calculated.[4][14]

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Characterization

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes vibrations of molecular bonds. The resulting spectrum provides a fingerprint of the functional groups present in the molecule. It is particularly useful for identifying structural features of fatty acids.[15]

Methodology (Attenuated Total Reflectance - ATR-FTIR):

-

Sample Preparation: A small amount of the liquid or solid fatty acid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Data Acquisition: An infrared beam is passed through the ATR crystal. The beam reflects internally, creating an evanescent wave that penetrates a short distance into the sample. The detector measures the absorption of this wave. Spectra are typically collected over a wavenumber range of 4000–400 cm⁻¹.[16]

-

Spectral Analysis: Specific absorbance bands in the spectrum are assigned to vibrational modes of functional groups. For LCBFAs, key regions include:

-

~2850-2960 cm⁻¹: C-H stretching vibrations of methyl (CH₃) and methylene (B1212753) (CH₂) groups. The relative intensities of these peaks can provide information about the degree of branching.[15]

-

~1700 cm⁻¹: C=O stretching of the carboxylic acid group.

-

~1465 cm⁻¹ and ~1375 cm⁻¹: Bending vibrations characteristic of iso and anteiso branching.[16]

-

X-Ray Diffraction (XRD) for Crystal Structure Analysis

Principle: XRD is a technique used to determine the atomic and molecular arrangement within a crystal.[17] When a beam of X-rays strikes a crystalline sample, it is diffracted into specific directions. The angles and intensities of these diffracted beams can be used to produce a three-dimensional picture of the electron density within the crystal, revealing how the fatty acid molecules are packed.[18]

Methodology:

-

Crystal Growth: A single crystal of the fatty acid of suitable size and quality is required. This is often the most challenging step.[17] For powder XRD, a polycrystalline sample is used.

-

Diffraction Experiment: The crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated while a detector records the intensity and position of the diffracted X-rays.

-

Data Analysis: The diffraction pattern is analyzed to determine the unit cell dimensions and the arrangement of molecules within the crystal lattice. This provides precise information on how branching affects the solid-state packing.[19][20]

Structure-Property Relationships and Workflows

The physical properties of LCBFAs are intrinsically linked to their molecular structure. The following diagram illustrates these key relationships.

Caption: Logical relationships between structural features and physical properties of LCBFAs.

The general workflow for characterizing these fatty acids involves a multi-technique approach to build a complete profile of their physical and structural properties.

Caption: Experimental workflow for the characterization of long-chain branched fatty acids.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. quora.com [quora.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 6. isarpublisher.com [isarpublisher.com]

- 7. researchgate.net [researchgate.net]

- 8. What are the properties of fatty acids? | AAT Bioquest [aatbio.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. quora.com [quora.com]

- 12. Viscosity of Nanoconfined Branched-Chain Fatty Acids Studied by Resonance Shear Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. FTIR spectroscopy characterization of fatty-acyl-chain conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 18. edepot.wur.nl [edepot.wur.nl]

- 19. journals.iucr.org [journals.iucr.org]

- 20. ON THE X-RAY DIFFRACTION EFFECTS FROM SOLID FATTY ACIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 19-Methyleicosanoic Acid for Research Applications

Application Note and Detailed Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

19-Methyleicosanoic acid is a branched-chain fatty acid that has garnered interest in various research fields, including lipid biochemistry and as a component in the study of biological membranes. Its specific isomeric structure provides unique physical and chemical properties compared to its straight-chain analogue, arachidic acid. This document provides a detailed protocol for the chemical synthesis of this compound, intended for use in a research laboratory setting. The presented methods are based on established organic chemistry principles and offer two viable synthetic routes.

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C21H42O2 | --INVALID-LINK-- |

| Molecular Weight | 326.6 g/mol | --INVALID-LINK-- |

| CAS Number | 59708-73-5 | --INVALID-LINK-- |

| IUPAC Name | 19-methylicosanoic acid | --INVALID-LINK-- |

| Synonyms | 19-Methylarachidic acid, Isoheneicosanoic acid | --INVALID-LINK-- |

Synthetic Approach Overview

Two primary retrosynthetic strategies are presented for the synthesis of this compound.

Route 1: Malonic Ester Synthesis. This classic approach involves the alkylation of diethyl malonate with a suitable long-chain alkyl halide, followed by hydrolysis and decarboxylation.

Route 2: Grignard Reagent Carboxylation. This method utilizes the reaction of a Grignard reagent, prepared from a long-chain alkyl bromide, with carbon dioxide to form the carboxylic acid.

Below is a detailed protocol for the Malonic Ester Synthesis route, which is often favored for its reliability and adaptability.

Experimental Protocol: Malonic Ester Synthesis of this compound

This protocol is divided into four main stages:

-

Synthesis of the alkyl halide precursor (1-bromo-17-methyloctadecane).

-

Alkylation of diethyl malonate.

-

Hydrolysis and decarboxylation.

-

Purification of the final product.

Workflow Diagram

Caption: Workflow for the synthesis of this compound via Malonic Ester Synthesis.

Stage 1: Synthesis of 1-Bromo-17-methyloctadecane

Materials:

-

17-Methyloctadecan-1-ol

-

Hydrobromic acid (48% aqueous solution)

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 17-methyloctadecan-1-ol (1 equivalent).

-

Add hydrobromic acid (2 equivalents) and concentrated sulfuric acid (0.5 equivalents) cautiously while cooling the flask in an ice bath.

-

Heat the mixture to reflux for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing ice-water.

-

Extract the aqueous layer with hexane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-bromo-17-methyloctadecane. The product can be further purified by vacuum distillation if necessary.

Stage 2: Alkylation of Diethyl Malonate

Materials:

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol (B145695)

-

1-Bromo-17-methyloctadecane

Procedure:

-

In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.1 equivalents) to absolute ethanol under a nitrogen atmosphere.

-

Once all the sodium has reacted, add diethyl malonate (1.2 equivalents) dropwise at room temperature.

-

Heat the mixture to 50-60 °C and add a solution of 1-bromo-17-methyloctadecane (1 equivalent) in toluene dropwise over 1 hour.

-

After the addition is complete, heat the reaction mixture to reflux for 12-16 hours.

-

Cool the mixture and pour it into water. Extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude diethyl (17-methyloctadecyl)malonate.

Stage 3: Hydrolysis and Decarboxylation

Materials:

-

Diethyl (17-methyloctadecyl)malonate

-

Potassium hydroxide (B78521)

-

Ethanol

-

Water

-

Hydrochloric acid (concentrated)

Procedure:

-

Dissolve the crude diethyl (17-methyloctadecyl)malonate in a mixture of ethanol and water.

-

Add potassium hydroxide (5 equivalents) and heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and acidify to pH 1-2 with concentrated hydrochloric acid. A white precipitate of the malonic acid derivative should form.

-

Heat the acidified mixture to 100-120 °C to effect decarboxylation. Carbon dioxide evolution will be observed. Continue heating for 2-3 hours after gas evolution ceases.

-

Cool the mixture to room temperature, which should cause the crude this compound to solidify.

Stage 4: Purification

Materials:

-

Crude this compound

-

Acetone (B3395972) or hexane

Procedure:

-

Collect the crude solid product by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent such as acetone or hexane. Dissolve the solid in a minimum amount of hot solvent and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Quantitative Data

| Step | Reaction | Starting Material | Product | Typical Yield (%) |

| 1 | Bromination | 17-Methyloctadecan-1-ol | 1-Bromo-17-methyloctadecane | 85-95 |

| 2 | Alkylation | 1-Bromo-17-methyloctadecane | Diethyl (17-methyloctadecyl)malonate | 70-85 |

| 3 | Hydrolysis & Decarboxylation | Diethyl (17-methyloctadecyl)malonate | This compound | 80-90 |

| Overall | Total Synthesis | 17-Methyloctadecan-1-ol | This compound | ~50-70 |

Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on experimental conditions and scale.

Characterization

The final product should be characterized to confirm its identity and purity.

-

Melting Point: The melting point of the purified solid should be determined and compared to literature values.

-

NMR Spectroscopy:

-

¹H NMR: Expected signals include a triplet for the carboxylic acid proton (variable chemical shift), a triplet for the α-methylene protons (~2.3 ppm), a multiplet for the methine proton of the iso-group, doublets for the terminal methyl groups of the iso-group (~0.85 ppm), and a broad signal for the long methylene (B1212753) chain (~1.2-1.6 ppm).

-

¹³C NMR: Expected signals include a signal for the carbonyl carbon (~180 ppm), the α-carbon (~34 ppm), and distinct signals for the carbons of the iso-group at the terminus of the chain.

-

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak [M]+ or [M-H]- corresponding to the calculated molecular weight of 326.6 g/mol . Fragmentation patterns can further confirm the branched structure.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

Sodium metal is highly reactive with water and should be handled with extreme care under an inert atmosphere.

-

Concentrated acids and bases are corrosive and should be handled with appropriate caution.

-

Organic solvents are flammable and should be kept away from ignition sources.

Conclusion

This application note provides a comprehensive guide for the synthesis of this compound for research purposes. The detailed protocol for the malonic ester synthesis route, along with information on purification and characterization, should enable researchers to produce this valuable branched-chain fatty acid in sufficient quantities and purity for their studies. Careful execution of the experimental procedures and adherence to safety guidelines are essential for a successful synthesis.

Application Notes and Protocols for the Use of 19-Methyleicosanoic Acid as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative analytical chemistry, particularly in the analysis of complex biological matrices, the use of an internal standard is crucial for achieving accurate and reproducible results. An ideal internal standard should be a compound that is chemically similar to the analytes of interest but not naturally present in the samples being analyzed. 19-Methyleicosanoic acid, a branched-chain fatty acid, serves as an excellent internal standard for the quantification of fatty acids in various biological samples by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its branched structure and odd-numbered carbon chain make it rare in most biological systems, thus minimizing the risk of interference with endogenous fatty acids.

These application notes provide detailed protocols for the use of this compound as an internal standard for the extraction, derivatization, and quantification of fatty acids from biological samples.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of an internal standard is essential for its effective application.

| Property | Value | Reference |

| Synonyms | 19-Methylarachidic acid | [1] |

| CAS Number | 59708-73-5 | [1] |

| Molecular Formula | C21H42O2 | [1] |

| Molecular Weight | 326.6 g/mol | [1] |

| Appearance | Solid | [2] |

| Purity | >98% | [2] |

| Storage | Room temperature | [2] |

Experimental Protocols

The following are detailed protocols for the analysis of fatty acids using this compound as an internal standard.

I. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the quantification of total fatty acids in biological samples such as plasma, tissues, or cell cultures.

1. Reagents and Materials

-

This compound (Internal Standard)

-

Chloroform

-

Methanol

-

Sodium chloride (NaCl) solution (0.9%)

-

Boron trifluoride-methanol solution (14% BF3 in methanol)

-

Sodium sulfate (B86663) (anhydrous)

-

Sample tubes (glass, with PTFE-lined caps)

-

Nitrogen gas supply

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

2. Sample Preparation and Lipid Extraction

-

To a known amount of sample (e.g., 100 µL of plasma or 10 mg of homogenized tissue), add a precise amount of this compound internal standard solution (e.g., 10 µg in a small volume of chloroform:methanol).

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

-

Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

-

Dry the extracted lipids under a gentle stream of nitrogen gas at room temperature.

3. Transesterification to Fatty Acid Methyl Esters (FAMEs)

-

To the dried lipid extract, add 1 mL of 14% BF3-methanol solution.

-

Cap the tube tightly and heat at 100°C for 30 minutes in a heating block or water bath.

-

Cool the tube to room temperature.

-

Add 1 mL of hexane and 1 mL of deionized water, and vortex for 1 minute.

-

Centrifuge at 1000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the final hexane solution to a GC vial for analysis.

4. GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

Column: DB-23 capillary column (60 m x 0.25 mm ID, 0.25 µm film thickness) or similar polar column suitable for FAME analysis.

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes

-

Ramp 1: 10°C/min to 180°C

-

Ramp 2: 5°C/min to 220°C, hold for 10 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 50-550

-

Injection Volume: 1 µL (splitless mode)

5. Data Analysis

-

Identify the FAMEs based on their retention times compared to a standard FAME mixture and their mass spectra.

-

Quantify each fatty acid by calculating the ratio of its peak area to the peak area of the this compound methyl ester internal standard.

-

Generate a calibration curve using known concentrations of fatty acid standards to determine the absolute concentration of each fatty acid in the sample.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is suitable for the analysis of free fatty acids and can be adapted for total fatty acids after a hydrolysis step.

1. Reagents and Materials

-

This compound (Internal Standard)

-

Acetonitrile (B52724) (ACN)

-

Isopropanol (IPA)

-

Water (LC-MS grade)

-

Formic acid

-

Ammonium (B1175870) acetate

-

Sample tubes (polypropylene)

-

Centrifuge

2. Sample Preparation and Extraction

-

To 50 µL of sample (e.g., plasma), add 10 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).

-

Add 200 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 65:30:5 ACN:IPA:Water).

-

Transfer to an LC vial for analysis.

3. LC-MS/MS Analysis

-

Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate

-

Mobile Phase B: Acetonitrile/Isopropanol (70:30, v/v) with 0.1% formic acid and 10 mM ammonium acetate

-

Gradient:

-

0-2 min: 30% B

-

2-15 min: linear gradient to 100% B

-

15-20 min: hold at 100% B

-

20.1-25 min: return to 30% B and equilibrate

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode